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molecular formula C12H12ClNO2 B8426648 1-Chloro-(6,7-dimethoxyisoquinolin-1-yl)methane

1-Chloro-(6,7-dimethoxyisoquinolin-1-yl)methane

Cat. No. B8426648
M. Wt: 237.68 g/mol
InChI Key: UWGVNVSFBIJYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04882338

Procedure details

To 306.3 mg of 6, 7-dimethoxyisoquinolin-1-ylmethanol (1.397 mmol) were added 20 ml of dry CH2Cl2 and 665 mg of thionyl chloride (5.95 mmol) and the mixture was stirred for 2 hours at room temperature. The reaction solution was concentrated to give 490mg of 1-chloro-(6,7-dimethoxyisoquinolin-1-yl)methane (III-1) as brown crystals.
Quantity
306.3 mg
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]([CH2:15]O)=[N:8][CH:7]=[CH:6]2.S(Cl)([Cl:19])=O>C(Cl)Cl>[Cl:19][CH2:15][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:12]([O:13][CH3:14])[CH:11]=2)[CH:6]=[CH:7][N:8]=1

Inputs

Step One
Name
Quantity
306.3 mg
Type
reactant
Smiles
COC=1C=C2C=CN=C(C2=CC1OC)CO
Name
Quantity
665 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC1=NC=CC2=CC(=C(C=C12)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 490 mg
YIELD: CALCULATEDPERCENTYIELD 147.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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